5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog No.
S812380
CAS No.
1337532-51-0
M.F
C7H7BrN4
M. Wt
227.065
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin...

CAS Number

1337532-51-0

Product Name

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C7H7BrN4

Molecular Weight

227.065

InChI

InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11)

InChI Key

SCHJLAFNBDGWJN-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(N=CN=C21)N)Br

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1337532-51-0) is a highly specialized 7-deazapurine building block critical for the convergent synthesis of ATP-competitive kinase inhibitors. Structurally, it features a C4-amino group essential for hydrogen bonding with the kinase hinge region, an N7-methyl group that locks the tautomeric state, and a C5-bromine atom that serves as a highly efficient handle for palladium-catalyzed cross-coupling. This specific substitution pattern makes it a primary procurement choice for synthesizing libraries of PERK (e.g., GSK2606414) and RIPK1 inhibitors, as it allows for late-stage diversification of the hydrophobic pocket binding motifs without requiring complex protection-deprotection sequences [1].

Substituting this exact compound with the unmethylated analog (5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) or the unbrominated core severely disrupts synthetic workflows. The unmethylated precursor possesses a reactive pyrrole nitrogen that competes during palladium-catalyzed cross-coupling, leading to unwanted N-arylation and necessitating additional protection-deprotection steps that reduce overall yield. Furthermore, the N7-methyl group is not merely a synthetic protecting group; it is a structural requirement in the final active pharmaceutical ingredient (API) that prevents tautomerization, locking the molecule into the precise conformation required for target binding to the kinase hinge region. Attempting to use a 5-chloro analog instead of the 5-bromo derivative results in sluggish Suzuki-Miyaura coupling kinetics, while 5-iodo analogs are prone to proto-dehalogenation under standard basic coupling conditions [1].

Late-Stage Diversification Efficiency via Suzuki-Miyaura Coupling

The 5-bromo handle on 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is specifically tailored for late-stage convergent synthesis. In the development of PERK and RIPK1 inhibitors, this building block readily undergoes Suzuki-Miyaura cross-coupling with complex indoline or indazole boronate esters. Standard coupling conditions (e.g., PdCl2(dppf), mild base) achieve high conversion rates without the need for N-protection. In contrast, utilizing the unmethylated 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine requires an additional Boc- or SEM-protection step to prevent N-arylation, which adds two synthetic steps and decreases the overall throughput of library generation [1].

Evidence DimensionSynthetic steps and coupling efficiency
Target Compound DataDirect C5 Suzuki coupling (1 step, high yield)
Comparator Or BaselineUnmethylated analog (requires 3 steps: protection, coupling, deprotection)
Quantified DifferenceEliminates 2 synthetic steps; avoids N-arylation byproducts
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with heteroaryl boronates

Procuring the pre-methylated, brominated building block directly accelerates hit-to-lead library synthesis by streamlining the cross-coupling workflow.

Pharmacophore Integrity and Hinge-Binding Conformation

The N7-methyl group is critical not just for synthesis, but for the final biological activity of the resulting inhibitors. In structural studies of PERK and RIPK1 inhibitors, the N7-methyl group locks the 7-deazapurine core in a specific tautomeric state. This ensures that the C4-amino group is positioned perfectly to act as a hydrogen bond donor to the kinase hinge region. Unmethylated analogs can tautomerize, which introduces an entropic penalty upon binding and can reduce the target binding affinity compared to the locked N7-methyl derivatives, which achieve sub-nanomolar potencies (e.g., GSK2606414 IC50 < 10 nM) [1].

Evidence DimensionTautomeric stability and kinase binding
Target Compound DataLocked tautomer (N7-methylated)
Comparator Or BaselineUnmethylated 7-deazapurine (tautomerically active)
Quantified DifferenceMaintains nanomolar potency by preventing binding entropic penalty
ConditionsATP-competitive kinase active site binding (PERK/RIPK1)

The N7-methyl substitution is a non-negotiable structural feature for maintaining high potency in this specific class of kinase inhibitors.

Halogen Handle Optimization for Process Scale-Up

For process-scale synthesis of kinase inhibitors, the choice of the halogen at the C5 position dictates the robustness of the cross-coupling step. The 5-bromo derivative (CAS 1337532-51-0) offers a highly effective balance of bench stability and oxidative addition kinetics for palladium catalysts. While a 5-iodo analog would theoretically offer faster coupling, it is significantly more prone to proto-dehalogenation under the basic aqueous conditions required for Suzuki couplings, leading to des-halogenated impurities that are difficult to separate. Conversely, a 5-chloro analog is too unreactive, requiring specialized, expensive ligands and higher temperatures that can degrade sensitive boronate partners [1].

Evidence DimensionCross-coupling reactivity vs. byproduct formation
Target Compound Data5-Bromo (high-yielding Suzuki coupling with standard Pd catalysts)
Comparator Or Baseline5-Iodo (high proto-dehalogenation) / 5-Chloro (sluggish reactivity)
Quantified DifferenceMaximizes conversion while minimizing des-halogenated impurities
ConditionsStandard Suzuki-Miyaura conditions (e.g., PdCl2(dppf), NaHCO3, 100 °C)

Selecting the 5-bromo variant ensures scalable, reproducible cross-coupling with standard, cost-effective palladium catalyst systems.

Synthesis of PERK Inhibitor Libraries

As the exact precursor used in the discovery of GSK2606414 and GSK2656157, it is the standard building block for developing novel PERK inhibitors targeting oncology and neurodegenerative diseases [1].

Development of RIPK1 Degraders and Inhibitors

Utilized in the convergent synthesis of highly selective RIPK1 inhibitors (e.g., UAMC-3861) for treating inflammatory and necroptosis-driven pathologies, leveraging the C5-bromo handle for attaching diverse aryl groups [2].

Late-Stage Functionalization of 7-Deazapurines

Ideal for medicinal chemistry programs requiring rapid C5-diversification of the 7-deazapurine core via Suzuki-Miyaura coupling without the need for N-protection strategies [3].

XLogP3

1

Wikipedia

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Dates

Last modified: 08-15-2023

Explore Compound Types